molecular formula C22H21BrN6O3 B2959045 5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251673-84-3

5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2959045
CAS No.: 1251673-84-3
M. Wt: 497.353
InChI Key: JNJFOBIEXMWLRQ-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. Its complex structure, featuring an oxazole core linked to a 1,2,3-triazole carboxamide, is characteristic of scaffolds designed to inhibit protein kinases. This compound is closely related to inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling (https://pubchem.ncbi.nlm.nih.gov/compound/71732156). Researchers utilize this chemical as a key intermediate or a functional probe for developing novel therapeutics targeting oncogenic and autoimmune pathways. Its specific research applications include the study of B-cell lymphomas, chronic lymphocytic leukemia, and other conditions driven by dysregulated kinase activity. The molecule's mechanism of action is hypothesized to involve potent and selective binding to the ATP-binding pocket of BTK, thereby suppressing downstream survival and proliferation signals. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-amino-1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN6O3/c1-12-4-7-15(8-5-12)25-21(30)19-20(24)29(28-27-19)11-17-13(2)32-22(26-17)16-10-14(23)6-9-18(16)31-3/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJFOBIEXMWLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1112371-03-5) is a complex organic molecule characterized by its unique structural features, including multiple functional groups such as amino, oxazole, triazole, and carboxamide. This structure suggests potential for diverse biological activities, which have been the focus of recent research.

PropertyValue
Molecular FormulaC22H21BrN6O3
Molecular Weight497.3 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its antimicrobial and anticancer properties. Preliminary findings indicate that it may exhibit significant inhibitory effects against certain bacterial strains and potential cytotoxic effects on cancer cells.

Antimicrobial Activity

Research has shown that compounds with similar structural features often demonstrate notable antimicrobial properties. For instance:

  • Inhibition against Gram-negative bacteria : The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa and Escherichia coli, with promising results suggesting significant antibacterial activity .

Anticancer Potential

The structural components of the compound may facilitate interactions with key proteins involved in cancer cell proliferation. The mechanisms of action are hypothesized to involve:

  • Protein Interactions : The presence of hydrogen bonding and hydrophobic interactions with protein targets enhances its potential as an anticancer agent .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their biological activities. Among these, derivatives similar to the target compound showed effective inhibition against various pathogenic bacteria .
  • Molecular Docking Studies : Computational studies have indicated that the compound fits well in the active sites of relevant enzymes like DNA gyrase, which is crucial for its antibacterial activity. Binding energies were comparable to known antibiotics, suggesting a strong potential for development as a therapeutic agent .

The exact mechanisms through which this compound exerts its biological effects are still under investigation but likely include:

  • Hydrogen Bonding : The ability to form hydrogen bonds with target proteins is critical for its activity.
  • Hydrophobic Interactions : These interactions enhance binding affinity and stability within biological systems.

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparisons

Compound Name Key Substituents IR/NMR Data Molecular Weight Reference
5-Amino-1-(5-bromo-2-methoxybenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide 5-bromo-2-methoxybenzyl, 2-chlorobenzyl Not reported ~532 g/mol
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl, 4-methoxyphenyl 1H-NMR: δ 9.51 (s, triazole), 6.10–8.01 (m, Ar-H), 2.55 (s, CH3) ~363 g/mol
N-(4-Methylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl (carboxamide), 5-methyl (triazole) IR: 3319 cm⁻¹ (NH), 1593 cm⁻¹ (C=N); 1H-NMR: δ 2.55 (s, CH3) ~323 g/mol
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-Bromophenyl, 2-methylphenyl, thione IR: 1212 cm⁻¹ (C=S); 1H-NMR: δ 8.01 (m, Ar-H) ~460 g/mol

Key Observations :

  • The target compound’s 5-bromo-2-methoxyphenyl group distinguishes it from analogs with simpler halogenated or non-halogenated aryl groups (e.g., 4-bromophenyl in or benzyl in ).

Table 2: Comparative Bioactivity Profiles

Compound Class Biological Activity Mechanism/Application Reference
Triazole-oxazole hybrids Wnt/β-catenin pathway inhibition; glucose/lipid metabolism modulation Antidiabetic, anticancer
Brominated oxadiazoles Antimicrobial (MIC: 2–8 µg/mL against S. aureus), antibiofilm (MBIC: 16 µg/mL) Disrupts bacterial membrane integrity
Triazole-carboxamides Calcium influx inhibition (IC₅₀: 5–20 µM) Anticancer (phase I clinical trials)
Halogenated benzoxazoles Antioxidant (IC₅₀: 12 µM in DPPH assay) Free radical scavenging

Key Observations :

  • Carboxamide linkages in analogs like CAI (5-amino-1-(4'-chlorobenzoyl)-triazole-4-carboxamide) demonstrate clinical relevance in calcium signaling pathways, though the target compound’s 4-methylphenyl group may alter pharmacokinetics .

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